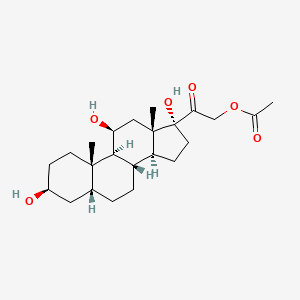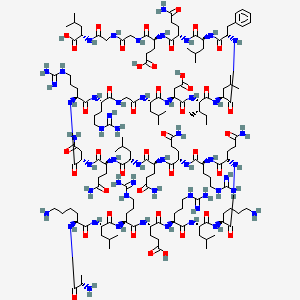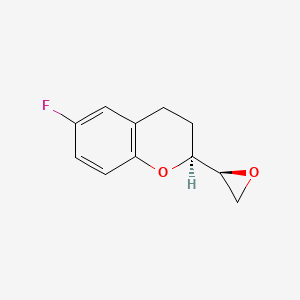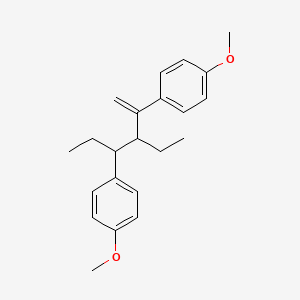
3-Cyano Gimeracil-13C3 Methyl Ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano Gimeracil-13C3 Methyl Ether involves the incorporation of carbon-13 isotopes into the molecular structure. The general synthetic route includes the reaction of labeled precursors under controlled conditions to ensure the incorporation of the isotopes at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes rigorous quality control measures to maintain the isotopic labeling and chemical integrity of the compound .
化学反应分析
Types of Reactions
3-Cyano Gimeracil-13C3 Methyl Ether undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions are typically controlled to maintain the integrity of the isotopic labeling .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学研究应用
3-Cyano Gimeracil-13C3 Methyl Ether has several scientific research applications, including:
Chemistry: Used as a labeled intermediate in the synthesis of Gimeracil, facilitating studies on reaction mechanisms and pathways.
Biology: Employed in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Utilized in the development of antitumor agents, particularly in the synthesis of Gimeracil, which is used in combination therapies for cancer treatment.
Industry: Applied in the production of labeled compounds for research and development purposes.
作用机制
The mechanism of action of 3-Cyano Gimeracil-13C3 Methyl Ether is primarily related to its role as an intermediate in the synthesis of Gimeracil. Gimeracil functions by inhibiting the enzyme dihydropyrimidine dehydrogenase, which is involved in the degradation of fluorouracil. This inhibition increases the concentration and effectiveness of fluorouracil in cancer treatment .
相似化合物的比较
Similar Compounds
Gimeracil: A pyridine derivative with antitumor activity, used in combination therapies for cancer treatment.
3-Cyano Gimeracil Methyl Ether: The unlabeled analogue of 3-Cyano Gimeracil-13C3 Methyl Ether, used as an intermediate in the synthesis of Gimeracil.
Uniqueness
This compound is unique due to its isotopic labeling, which allows for detailed studies on reaction mechanisms and metabolic pathways. This labeling provides valuable insights into the behavior of the compound in various chemical and biological systems.
属性
IUPAC Name |
5-chloro-4-methoxy-2-oxo-(4,5,6-13C3)1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2/c1-12-6-4(2-9)7(11)10-3-5(6)8/h3H,1H3,(H,10,11)/i3+1,5+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFMNXCAJNVYKF-GDTGSDDISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)NC=C1Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[13C]1=C(C(=O)N[13CH]=[13C]1Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B588461.png)

